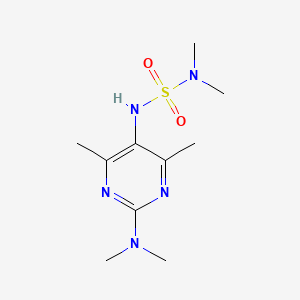![molecular formula C19H14F3N3O3S B2574680 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide CAS No. 681265-68-9](/img/structure/B2574680.png)
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H14F3N3O3S and its molecular weight is 421.39. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Chemistry
This compound is involved in novel synthetic routes for developing heterocyclic compounds, which have significant implications in medicinal chemistry and material science. For instance, research on benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrates remarkable antiavian influenza virus activity, showcasing the potential of these compounds in addressing viral infections and diseases (Hebishy, Salama, & Elgemeie, 2020). Similarly, the synthesis of pyrazoline derivatives linked to a benzo[1,3]dioxole moiety has been explored for their antimicrobial and anti-proliferative activities, highlighting the compound's versatility in creating biologically active molecules (Mansour et al., 2020).
Antiviral and Antimicrobial Activities
Compounds synthesized from benzamide derivatives have shown significant activities against various pathogens. For example, certain derivatives have exhibited potent antiviral activities against the H5N1 subtype of the influenza A virus, suggesting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020). Another study highlights the biological activities of substituted benzamides against mosquito larvae and their safety towards non-target aquatic organisms, pointing towards their use in vector control (Schaefer, Miura, & Wilder, 1981).
Antineoplastic Potential
Thiazole derivatives, closely related to the structure of the compound , have been evaluated for their toxic effects on cancer cells in vitro. These studies suggest that such derivatives could be considered as potentially antineoplastic, with effects on pro- and antioxidant processes in the liver homogenate of healthy and tumor-bearing mice being investigated (Shalai et al., 2021).
Catalysis and Chemical Transformations
The compound also finds applications in catalysis and chemical transformations, where derivatives have been used as ligands in Ullmann-type homocoupling reactions. This demonstrates their utility in forming carbon-nitrogen bonds, essential for constructing complex organic molecules (Damkaci, Altay, & Knochel, 2010).
Eigenschaften
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3S/c20-19(21,22)15-9-5-4-8-13(15)18(26)23-17-14-10-29(27,28)11-16(14)24-25(17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEFPWJQPPMRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)but-2-enamide](/img/structure/B2574598.png)
![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2574599.png)
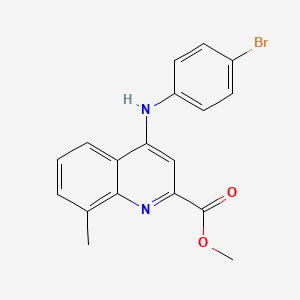
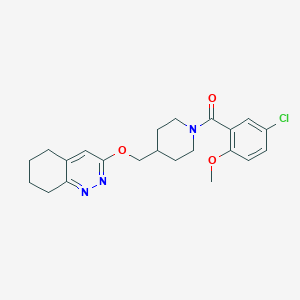
![5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2574605.png)
![2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2574606.png)
![8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane]](/img/structure/B2574608.png)
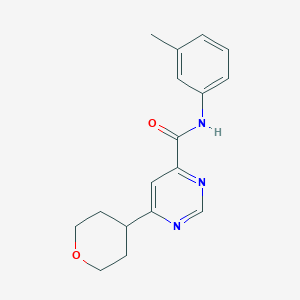
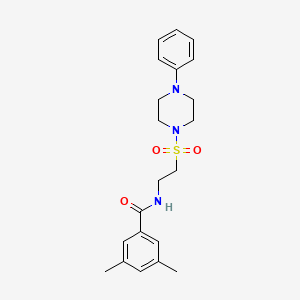
![N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2574611.png)
![2-Hexyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2574612.png)

![4-Chloro-2-phenyl-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2574616.png)
